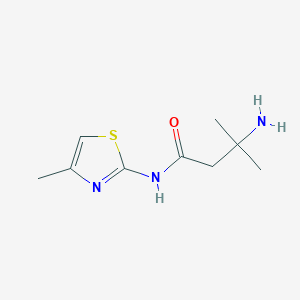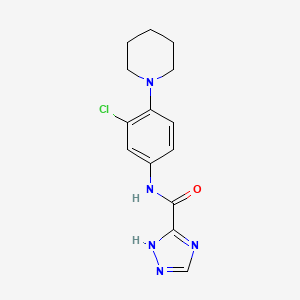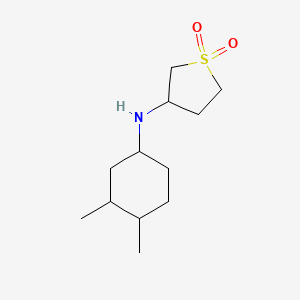
4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine, also known as DTTDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has unique properties that make it useful in various fields, including biochemistry, pharmacology, and molecular biology. In
Aplicaciones Científicas De Investigación
4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been extensively studied for its potential applications in scientific research. One of the most significant applications is in the field of biochemistry, where it is used as a reducing agent to break disulfide bonds in proteins. This property makes 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine useful in protein purification and analysis, as well as in the study of protein folding and stability.
4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has also been used in pharmacology research as a potential drug target. Studies have shown that 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. Additionally, 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is based on its ability to reduce disulfide bonds in proteins. Disulfide bonds are formed between two cysteine residues in a protein, and their presence can affect the protein's structure and function. 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine reacts with these bonds, breaking them and forming two thiol groups. This reaction results in the reduction of the protein and can lead to changes in its conformation and activity.
Biochemical and Physiological Effects:
4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has several biochemical and physiological effects that make it useful in scientific research. Its ability to reduce disulfide bonds in proteins can lead to changes in the protein's structure and function, which can be studied in vitro. Additionally, 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has several advantages for lab experiments. Its ability to reduce disulfide bonds in proteins makes it useful in protein purification and analysis, as well as in the study of protein folding and stability. Additionally, 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is easy to synthesize and has a high purity, making it suitable for large-scale production.
However, 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine also has some limitations for lab experiments. Its reducing properties can affect other molecules in the sample, leading to unwanted side reactions. Additionally, 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine. One potential direction is the development of new drugs based on 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine's ability to inhibit certain enzymes. Additionally, the antioxidant properties of 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine could be further studied for their potential use in the treatment of oxidative stress-related diseases.
Another future direction is the study of 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine's effects on different types of proteins. While 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been shown to reduce disulfide bonds in many proteins, its effects on specific proteins may vary. Further research could help to identify specific proteins that are affected by 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine and the mechanisms behind these effects.
Conclusion:
4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is a chemical compound with unique properties that make it useful in various fields of scientific research. Its ability to reduce disulfide bonds in proteins has made it a valuable tool in protein purification and analysis, as well as in the study of protein folding and stability. Additionally, 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has potential applications in pharmacology and the treatment of oxidative stress-related diseases. While there are some limitations to its use, 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has several advantages for lab experiments and is a promising area of study for future research.
Métodos De Síntesis
4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be synthesized using a variety of methods, but the most common one involves the reaction of 2,4-diamino-6-methylpyrimidine with 1,3-dithiane-2-thione in the presence of a strong base such as sodium hydride. The resulting product is then treated with dimethyl sulfate to give 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine. This synthesis method yields a high purity product with good yields, making it suitable for large-scale production.
Propiedades
IUPAC Name |
4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-15(2)11-12-6-5-10(14-11)13-9-4-3-7-18(16,17)8-9/h5-6,9H,3-4,7-8H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHBCMASYOZADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)NC2CCCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)


![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)



![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)
![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)

![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)